Benzene, 1-ethenyl-2-(phenylmethyl)-
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Overview
Description
Benzene, 1-ethenyl-2-(phenylmethyl)-: is an organic compound with a complex structure that includes a benzene ring substituted with an ethenyl group and a phenylmethyl group. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethenyl-2-(phenylmethyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as catalytic hydrogenation or dehydrogenation processes. These methods are designed to maximize yield and purity while minimizing environmental impact. The use of high-pressure reactors and specialized catalysts can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-ethenyl-2-(phenylmethyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, elevated temperatures.
Substitution: Halogens, Lewis acids (AlCl3), nitrating agents (HNO3/H2SO4).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated benzenes, nitrobenzenes.
Scientific Research Applications
Benzene, 1-ethenyl-2-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the manufacture of specialty chemicals, including dyes, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-ethenyl-2-(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of covalent bonds with target molecules, altering their function and activity .
Comparison with Similar Compounds
Benzene, 1-methyl-2-(phenylmethyl)-: Similar structure but with a methyl group instead of an ethenyl group.
Benzene, 1-ethenyl-2-methyl-: Contains a methyl group and an ethenyl group on the benzene ring.
Benzene, 1-methyl-4-(1-methylethenyl)-: Features a methylethenyl group and a methyl group on the benzene ring.
Uniqueness: Benzene, 1-ethenyl-2-(phenylmethyl)- is unique due to the presence of both an ethenyl group and a phenylmethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in electrophilic aromatic substitution reactions and potential for forming complex molecular structures .
Properties
CAS No. |
132884-19-6 |
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Molecular Formula |
C15H14 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-benzyl-2-ethenylbenzene |
InChI |
InChI=1S/C15H14/c1-2-14-10-6-7-11-15(14)12-13-8-4-3-5-9-13/h2-11H,1,12H2 |
InChI Key |
SDRWHLXPMAUNPK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1CC2=CC=CC=C2 |
Origin of Product |
United States |
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